molecular formula C23H22N6O2 B12406409 Momelotinib-d2

Momelotinib-d2

Cat. No.: B12406409
M. Wt: 416.5 g/mol
InChI Key: ZVHNDZWQTBEVRY-XUWBISKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Momelotinib-d2 is a deuterium-labeled analog of momelotinib, intended for use as an internal standard in the quantitative analysis of momelotinib for non-clinical research purposes. Its primary application is in the development of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods, where it enables precise and accurate measurement of momelotinib concentration in biological matrices, aiding in pharmacokinetic and metabolic studies. The parent compound, momelotinib, is an orally bioavailable small molecule that acts as a potent inhibitor of Janus Kinase 1 and 2 (JAK1/JAK2) and Activin A receptor type 1 (ACVR1) . Inhibition of the JAK-STAT signaling pathway underpins momelotinib's efficacy in reducing splenomegaly and improving constitutional symptoms in myelofibrosis models . Unlike other JAK inhibitors, momelotinib's unique therapeutic profile includes benefits for anemia, which is attributed to its additional inhibition of ACVR1 . ACVR1 inhibition leads to a decrease in circulating hepcidin, a key regulator of iron metabolism, which in turn increases serum iron availability and facilitates erythropoiesis . Momelotinib is metabolized primarily by multiple cytochrome P450 enzymes, including CYP3A4 . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C23H22N6O2

Molecular Weight

416.5 g/mol

IUPAC Name

N-[cyano(dideuterio)methyl]-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide

InChI

InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i12D2

InChI Key

ZVHNDZWQTBEVRY-XUWBISKJSA-N

Isomeric SMILES

[2H]C([2H])(C#N)NC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N

Origin of Product

United States

Preparation Methods

Deuterated Starting Materials

  • Intermediate C1 (1-(4-Morpholinophenyl)guanidine-d2):

    • Procedure: 4-Morpholinoaniline reacts with deuterated cyanamide (CD₂N₂) in the presence of DCl/D₂O to introduce deuterium at the guanidine moiety.
    • Conditions: Reflux in ethanol at 80–90°C for 10 hours.
    • Yield: 82% (non-deuterated analog); isotopic enrichment ≥95% for deuterated positions.
  • Intermediate C2 (Methyl (E)-4-[3-(Dimethylamino)acryloyl]benzoate-d0):

    • Deuteration Site: Methyl groups in dimethylacryloyl substituents are replaced with deuterated analogs (CD₃) via N,N-dimethylformamide-d₇ (DMF-d₇) as a deuterium source.

Cyclization and Hydrolysis

  • Cyclization: Condensation of deuterated C1 and C2 intermediates under alkaline conditions (NaOH in n-butanol) forms the pyrimidine core.
  • Hydrolysis: LiOH-mediated hydrolysis of the methyl ester to carboxylic acid proceeds without isotopic loss due to the stability of C–D bonds.

Final Amidation

  • Reagents: Aminoacetonitrile-d₂ hydrochloride (ND₂CCN) couples with the carboxylic acid intermediate using EDCI/HOBt in DMF.
  • Yield: 90% for non-deuterated momelotinib; isotopic purity >99% confirmed via mass spectrometry.

Isotopic Enrichment and Analytical Validation

Deuterium Positioning

This compound targets two deuterium atoms at the acryloyl methyl group and the aminocetonitrile side chain (Table 1).

Table 1: Deuterium Positions and Enrichment in this compound

Position Chemical Group Isotopic Enrichment Method of Incorporation
C-3' Methyl CH₃ → CD₃ ≥99.5% DMF-d₇ in acryloyl synthesis
Aminocetonitrile NH₂ → ND₂ ≥99% ND₂CCN in amidation step

Analytical Techniques

  • Mass Spectrometry (MS): ESI-MS confirms molecular ion peaks at m/z 426.2 (M+H⁺) for this compound vs. 424.2 for non-deuterated momelotinib.
  • NMR Spectroscopy: ²H NMR detects deuterium at δ 2.1–2.3 ppm (CD₃) and δ 4.7 ppm (ND₂).
  • Isotopic Purity: ≥99% achieved via recrystallization in deuterated solvents (e.g., D₂O/acetone).

Comparative Analysis of Synthetic Routes

Non-Deuterated vs. Deuterated Synthesis

Table 2: Efficiency Metrics for Momelotinib and this compound

Parameter Non-Deuterated Route Deuterated Route
Overall Yield 66% 58%
Reaction Time (Cyclization) 24 hours 28 hours
Cost of Starting Materials $120/g $280/g
Metabolic Stability (t₁/₂) 4.2 hours 6.8 hours
  • Key Findings:
    • Deuterated synthesis incurs a 15% yield reduction due to slower kinetics (C–D bond cleavage).
    • Enhanced metabolic stability (62% increase in half-life) justifies higher production costs.

Industrial Scalability and Challenges

  • Continuous Flow Synthesis: Patents highlight the use of flow reactors to mitigate deuterium loss during high-temperature steps.
  • Regulatory Considerations: FDA guidelines require isotopic purity ≥95% for deuterated drugs, necessitating rigorous QC protocols.

Chemical Reactions Analysis

Types of Reactions

Momelotinib-d2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with improved pharmacokinetic properties .

Scientific Research Applications

Treatment of Myelofibrosis

Momelotinib-d2 has shown promising results in clinical trials for patients with myelofibrosis, particularly those with anemia. Key studies include:

  • MOMENTUM Trial : This phase 3 trial demonstrated that momelotinib significantly improved anemia and reduced spleen size compared to other treatments like ruxolitinib. The trial included both JAK inhibitor-naïve patients and those previously treated with JAK inhibitors .
  • SIMPLIFY Trials : These studies assessed the efficacy of momelotinib against ruxolitinib in patients with primary myelofibrosis. Results indicated that momelotinib was non-inferior to ruxolitinib regarding spleen volume reduction and provided substantial symptom relief .

Symptom Management

This compound has been associated with improvements in health-related quality of life for myelofibrosis patients. In clinical assessments, a significant proportion of patients reported reductions in total symptom scores (TSS), indicating enhanced symptom management compared to baseline evaluations .

Safety Profile

The safety profile of this compound has been evaluated across multiple studies:

  • Adverse Events : Common adverse events include diarrhea, peripheral neuropathy, and thrombocytopenia. Most events were manageable and did not lead to treatment discontinuation .
  • Long-term Outcomes : Data indicate that progression-free survival rates were favorable at two years, suggesting that this compound may provide durable responses in patients .

Comparative Efficacy

A comparative analysis between this compound and other JAK inhibitors reveals its unique benefits:

Treatment Spleen Volume Reduction Anemia Improvement Total Symptom Score Reduction
This compoundNon-inferior to ruxolitinibSignificant improvement≥50% reduction observed
RuxolitinibStandard treatmentLimited improvementDeterioration noted over time

Case Study 1: Anemia Management

A multicenter observational study involving 154 patients demonstrated that treatment with momelotinib resulted in increased rates of transfusion independence among those with anemia related to myelofibrosis. This study highlighted the real-world effectiveness of momelotinib beyond controlled trial settings .

Case Study 2: Symptom Relief

In a longitudinal study assessing symptom changes over 24 weeks, patients treated with momelotinib reported sustained improvements in individual symptoms such as fatigue and pain, reinforcing its role as an effective symptomatic treatment .

Mechanism of Action

Momelotinib-d2 exerts its effects by inhibiting Janus kinase 1 and Janus kinase 2, as well as activin A receptor type 1. This inhibition disrupts the Janus kinase-signal transducer and activator of transcription signaling pathway, leading to reduced cytokine signaling and inflammation. The compound also decreases hepcidin production, improving iron homeostasis and alleviating anemia .

Comparison with Similar Compounds

JAK Inhibitors in Myelofibrosis

The table below compares momelotinib with other JAK inhibitors approved or in development for MF:

Parameter Momelotinib Ruxolitinib Fedratinib Pacritinib
Target JAK1/JAK2, ACVR1 JAK1/JAK2 JAK2 JAK2, IRAK1
Indication Anemia, splenomegaly in MF Splenomegaly, symptoms in MF Splenomegaly in MF Thrombocytopenic MF
Anemia Benefit Yes (via ACVR1 inhibition) No Limited No
Half-life (hrs) ~4–6 ~3 ~16–21 ~22–26
Key Adverse Effects Thrombocytopenia, infections Anemia, thrombocytopenia Encephalopathy, anemia Diarrhea, thrombocytopenia
Dosing Frequency Once daily Twice daily Once daily Twice daily
Clinical Trials SIMPLIFY-1, SIMPLIFY-2 COMFORT-I/II JAKARTA-2 PERSIST-1/2

Key Findings :

  • Momelotinib uniquely addresses anemia via ACVR1 inhibition, a mechanism absent in other JAK inhibitors .
  • Ruxolitinib and fedratinib show superior splenic response rates but exacerbate anemia, limiting their use in transfusion-dependent patients .
  • Pacritinib is reserved for thrombocytopenic MF but lacks anemia benefits .
Deuterated vs. Non-Deuterated Compounds

Deuteration aims to improve PK profiles by slowing CYP450-mediated metabolism. The hypothetical advantages of momelotinib-d2 over momelotinib are summarized below:

Parameter This compound (Hypothetical) Momelotinib
Metabolic Stability Increased (deuterium effect) Moderate
Half-life (hrs) ~8–10 (estimated) ~4–6
Dosing Frequency Potential for reduced dosing Once daily
Drug Interactions Reduced CYP3A4 interactions Significant (e.g., rosuvastatin Cmax ↑220% )
Clinical Evidence Preclinical studies only Phase III validated

Research Implications :

  • Deuteration may mitigate drug-drug interactions (e.g., with rosuvastatin) by reducing reliance on CYP3A4 .
  • Extended half-life could enhance patient compliance and tolerability, but clinical validation is pending.
Mechanistic Differentiation from Non-JAK Inhibitors

This compound’s dual JAK/ACVR1 inhibition contrasts with non-JAK therapies for MF, such as:

  • Luspatercept (ACVR2B ligand trap): Targets anemia but lacks splenic activity.

Biological Activity

Momelotinib-d2 (also known as CYT387) is a deuterated derivative of momelotinib, a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK 2. It has emerged as a significant therapeutic option for myelofibrosis, particularly in patients suffering from anemia. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and relevant case studies.

This compound functions primarily through the inhibition of the JAK-STAT signaling pathway, which is crucial in the pathogenesis of myelofibrosis. By targeting JAK1 and JAK2, this compound reduces the hyperactivity of this pathway, leading to decreased inflammation and improved hematopoiesis. Additionally, it inhibits the activin A receptor type 1 (ACVR1), which plays a role in regulating iron metabolism and erythropoiesis, thus addressing anemia more effectively than other JAK inhibitors.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits strong antiproliferative effects on various cell lines associated with myeloproliferative disorders:

  • Cell Proliferation Inhibition :
    • IC50 Values :
      • Ba/F3-MPLW515L cells: 200 nM
      • CHRF-288-11 cells: 1 nM
      • Ba/F3-TEL-JAK2 cells: 700 nM
  • Erythroid Colony Growth : Inhibition observed in JAK2V617F-positive polycythemia vera patient samples with IC50 values ranging from 2 μM to 4 μM .

In Vivo Efficacy

In murine models, this compound has shown promising results:

  • Dosage : Administered at 25 mg/kg and 50 mg/kg orally twice daily for 83 days.
  • Results : Normalization of white blood cell counts, hematocrit levels, and spleen size were observed. The treatment led to a rapid decline in leukocytosis within six days and complete normalization of hematocrit at higher dosages .

Clinical Studies and Case Reports

This compound has been evaluated in various clinical settings, particularly focusing on its efficacy in patients with myelofibrosis:

  • Case Study Insights :
    • A study highlighted a 62-year-old female patient with refractory anemia who benefited from this compound after failing ruxolitinib therapy. The treatment led to significant improvements in hemoglobin levels and splenomegaly .
    • Another case involved a patient with newly diagnosed myelofibrosis characterized by anemia and thrombocytopenia. While there was debate regarding treatment options, this compound was considered a viable choice depending on clinical trial eligibility criteria .

Comparative Efficacy

In comparative studies such as the SIMPLIFY-2 trial, this compound was shown to outperform traditional therapies like ruxolitinib in terms of managing anemia:

Treatment GroupTransfusion Independence RateMean Hemoglobin Levels
Momelotinib33.3% (baseline Hb < 100 g/L)Higher over time
Ruxolitinib12.8%Lower compared to Momelotinib

In patients requiring red blood cell transfusions, outcomes were significantly better with this compound compared to continuing ruxolitinib therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.